molecular formula C22H19ClN4S B2892052 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 421560-14-7

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B2892052
CAS RN: 421560-14-7
M. Wt: 406.93
InChI Key: DUUGVIIQYKGWJE-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . It is structurally similar to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .


Molecular Structure Analysis

The structure of this compound has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .

Scientific Research Applications

Antiemetic and Pharmacological Properties

The synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring demonstrated a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential of similar structures in diverse pharmacological applications (Mattioda et al., 1975).

Antifungal Activity

Synthesis of 2-(1-piperazinyl)-5-[1-(4-chlorophenyl)-2-phenylethyl]-4,6-dichloropyrimidine derivatives and their testing against human mycoflora revealed selective growth inhibitory effects on Cryptococcus neoformans, suggesting potential antifungal applications for related compounds (Fellah et al., 1996).

Heteroaromatization and Antimicrobial Activity

The creation of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and Pyrano[2,3-d]pyrimidine-6-ones through heteroaromatization with 4-Hydroxycoumarin, and their demonstrated antimicrobial activity, underscore the chemical versatility and potential biomedical applications of these structures (El-Agrody et al., 2001).

Anticancer Potential

Investigations into thieno[3,2-d]pyrimidines incorporated with a piperazine unit as putative anti-cancer agents, designed based on the structure of protein tyrosine kinase inhibitors, highlight the ongoing exploration of such compounds in cancer research (Min, 2012).

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4S/c23-17-7-4-8-18(13-17)26-9-11-27(12-10-26)21-20-19(16-5-2-1-3-6-16)14-28-22(20)25-15-24-21/h1-8,13-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGVIIQYKGWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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